3-(4-Ethoxyphenyl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine
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Overview
Description
3-(4-Ethoxyphenyl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with ethoxyphenyl and pyrimidinylpiperazinyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
The synthesis of 3-(4-Ethoxyphenyl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pyrimidinylpiperazinyl Group: This step involves the coupling of the pyridazine core with a pyrimidinylpiperazine derivative using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
3-(4-Ethoxyphenyl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Ethoxyphenyl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme activities, receptor binding, and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(4-Ethoxyphenyl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
3-(4-Ethoxyphenyl)-6-[4-(pyridin-4-yl)piperazin-1-yl]pyridazine: The pyrimidinyl group is replaced with a pyridinyl group, potentially altering its binding affinity and selectivity for molecular targets.
3-(4-Ethoxyphenyl)-6-[4-(triazol-4-yl)piperazin-1-yl]pyridazine: The pyrimidinyl group is replaced with a triazolyl group, which may impact its pharmacokinetic properties and therapeutic potential.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-2-27-17-5-3-16(4-6-17)18-7-8-20(24-23-18)26-13-11-25(12-14-26)19-9-10-21-15-22-19/h3-10,15H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNOZEYEBVBMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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